2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole
Overview
Description
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole is a heterocyclic compound that contains both chlorine and sulfur atoms within its structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazole ring, along with the sulfonyl and chlorophenyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions. This step forms the core thiazole structure.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of the thiazole intermediate with a chlorobenzene derivative in the presence of a strong base.
Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thioethers or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or amines.
Scientific Research Applications
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. Additionally, the thiazole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-([(4-methylphenyl)sulfonyl]-methyl)-1,3-thiazole
- 2-Chloro-5-([(4-fluorophenyl)sulfonyl]-methyl)-1,3-thiazole
- 2-Chloro-5-([(4-bromophenyl)sulfonyl]-methyl)-1,3-thiazole
Uniqueness
2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole is unique due to the presence of both chlorine and sulfonyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and binding affinity, making it a valuable compound in various applications.
Properties
IUPAC Name |
2-chloro-5-[(4-chlorophenyl)sulfonylmethyl]-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2S2/c11-7-1-3-9(4-2-7)17(14,15)6-8-5-13-10(12)16-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFWUEQNOZJUIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC2=CN=C(S2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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